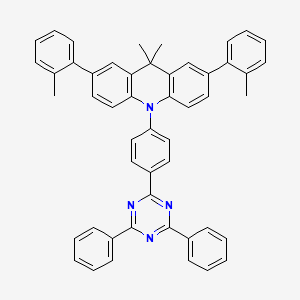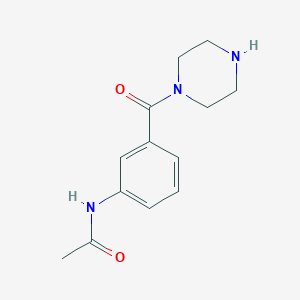![molecular formula C8H9N3O B14054055 (R)-1-(Benzo[C][1,2,5]oxadiazol-5-YL)ethan-1-amine](/img/structure/B14054055.png)
(R)-1-(Benzo[C][1,2,5]oxadiazol-5-YL)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(Benzo[C][1,2,5]oxadiazol-5-YL)ethan-1-amine is a chiral organic compound featuring a benzo[c][1,2,5]oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Benzo[C][1,2,5]oxadiazol-5-YL)ethan-1-amine typically involves the construction of the benzo[c][1,2,5]oxadiazole ring followed by the introduction of the ethan-1-amine group. Common synthetic routes may include:
Cyclization Reactions: Formation of the oxadiazole ring through cyclization of appropriate precursors.
Chiral Resolution: Separation of the ®-enantiomer from a racemic mixture using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production methods would likely involve scalable versions of the laboratory synthesis, optimized for yield and purity. This may include continuous flow synthesis and the use of automated systems for chiral resolution.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the benzo[c][1,2,5]oxadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Organic Synthesis: Used as a building block for more complex molecules.
Biology
Biological Probes: Utilized in the study of biological systems due to its fluorescent properties.
Drug Development:
Medicine
Therapeutic Agents: Investigated for its potential as a therapeutic agent in various diseases.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ®-1-(Benzo[C][1,2,5]oxadiazol-5-YL)ethan-1-amine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(Benzo[C][1,2,5]oxadiazol-5-YL)ethan-1-amine: The enantiomer of the compound, with potentially different biological activity.
Benzo[C][1,2,5]oxadiazole derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
®-1-(Benzo[C][1,2,5]oxadiazol-5-YL)ethan-1-amine is unique due to its specific chiral configuration and the presence of the benzo[c][1,2,5]oxadiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
(1R)-1-(2,1,3-benzoxadiazol-5-yl)ethanamine |
InChI |
InChI=1S/C8H9N3O/c1-5(9)6-2-3-7-8(4-6)11-12-10-7/h2-5H,9H2,1H3/t5-/m1/s1 |
InChI Key |
PDSWWKJQKOVXLA-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=CC2=NON=C2C=C1)N |
Canonical SMILES |
CC(C1=CC2=NON=C2C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















